molecular formula C9H12O3 B11914457 5-(Isopropoxymethyl)furan-2-carbaldehyde

5-(Isopropoxymethyl)furan-2-carbaldehyde

Cat. No.: B11914457
M. Wt: 168.19 g/mol
InChI Key: NTPOCVMAMVGUPZ-UHFFFAOYSA-N
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Description

5-[(propan-2-yloxy)methyl]furan-2-carbaldehyde is a heterocyclic organic compound belonging to the furan family. It is characterized by a furan ring substituted with a propan-2-yloxy methyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(propan-2-yloxy)methyl]furan-2-carbaldehyde typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the alkylation of 5-hydroxymethylfurfural with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[(propan-2-yloxy)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(propan-2-yloxy)methyl]furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(propan-2-yloxy)methyl]furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(propan-2-yloxy)methyl]furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yloxy methyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

5-(propan-2-yloxymethyl)furan-2-carbaldehyde

InChI

InChI=1S/C9H12O3/c1-7(2)11-6-9-4-3-8(5-10)12-9/h3-5,7H,6H2,1-2H3

InChI Key

NTPOCVMAMVGUPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=CC=C(O1)C=O

Origin of Product

United States

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